molecular formula C27H27N3O4S2 B11969238 4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11969238
M. Wt: 521.7 g/mol
InChI Key: SXRSOLVBQKGGTI-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Hybrid Pharmacophore Design

Core Heterocyclic Framework Analysis

Thiazolidinone-4-One Scaffold with 2-Thioxo Modification

The thiazolidinone-4-one core is a five-membered heterocycle comprising one sulfur, one nitrogen, and three carbon atoms. The 2-thioxo modification replaces the oxygen atom at position 2 with sulfur, altering electronic distribution and hydrogen-bonding capacity. This substitution enhances electrophilicity at the carbonyl carbon (C4) and increases π-electron delocalization across the ring, as evidenced by computational studies of analogous 2-thioxo-thiazolidin-4-ones.

Feature Thiazolidin-4-One (Standard) 2-Thioxo-Thiazolidin-4-One
C2 Substituent Oxygen Sulfur
C4 Carbonyl Reactivity Moderate High
Ring Aromaticity Partial Enhanced
Bioactivity Profile Antimicrobial Anticancer

The 2-thioxo group facilitates interactions with cysteine residues in enzymatic active sites, as observed in tyrosine kinase inhibition studies.

Pyrazole-Phenyl-Propoxyphenyl Substituent Configuration

The pyrazole-phenoxypropoxyphenyl moiety at position 5 of the thiazolidinone ring introduces steric bulk and hydrophobic character. Key structural attributes include:

  • Pyrazole Ring : A five-membered di-nitrogen heterocycle providing rigidity and π-stacking potential.
  • 2-Methyl-4-Propoxyphenyl Group : The methyl group at position 2 and propoxy chain at position 4 enhance lipophilicity (logP ≈ 3.8), favoring membrane penetration.
  • Phenyl Substituent : Positioned at N1 of the pyrazole, this group contributes to van der Waals interactions with aromatic amino acid residues.

This configuration mimics natural product scaffolds, enabling dual targeting of inflammatory and proliferative pathways.

Z-Configuration Analysis of Exocyclic Double Bond

The (5Z)-stereochemistry of the exocyclic double bond (C5=N) positions the pyrazole-phenoxypropoxyphenyl group cis to the thiazolidinone ring. Nuclear Overhauser effect (NOE) spectroscopy data for analogous compounds confirm this geometry, which:

  • Minimizes steric clash between the pyrazole and thiazolidinone rings.
  • Optimizes conjugation between the thiazolidinone’s C4 carbonyl and the exocyclic double bond, stabilizing the enol tautomer.
  • Enhances binding to hydrophobic protein pockets, as demonstrated in molecular docking studies of similar Z-configured thiazolidinones.

Hybrid Molecular Architecture Optimization

Synergistic Integration of Thiazolidinone-Pyrazole Motifs

The fusion of thiazolidinone and pyrazole motifs creates a bifunctional pharmacophore:

Motif Role Synergistic Effect
Thiazolidinone Electron-deficient core Targets ATP-binding pockets
Pyrazole Rigid spacer Orients propoxyphenyl group
Propoxyphenyl Hydrophobic anchor Enhances cellular uptake

For example, in tyrosine kinase inhibitors, the thiazolidinone scaffold binds to the hinge region, while the pyrazole-propoxylphenyl system interacts with hydrophobic back pockets.

Butanoic Acid Side Chain Functionalization Strategies

The butanoic acid side chain at position 3 of the thiazolidinone ring serves dual purposes:

Function Structural Basis
Solubility Enhancement Ionizable carboxylate group (pKa ≈ 4.5)
Target Engagement Hydrogen bonding with lysine/arginine

Comparative studies of side chain lengths revealed:

  • Butanoic Acid (C4) : Optimal balance between solubility (logS = -3.2) and target affinity (Ki = 18 nM for kinase inhibition).
  • Shorter Chains (C2–C3) : Reduced solubility (logS < -4.0) due to decreased ionization capacity.
  • Longer Chains (C5–C6) : Increased flexibility, leading to entropic penalties during binding.

The carboxylate group’s orientation further enables salt bridge formation with basic residues, as observed in X-ray crystallography of analogous complexes.

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C27H27N3O4S2/c1-3-14-34-21-11-12-22(18(2)15-21)25-19(17-30(28-25)20-8-5-4-6-9-20)16-23-26(33)29(27(35)36-23)13-7-10-24(31)32/h4-6,8-9,11-12,15-17H,3,7,10,13-14H2,1-2H3,(H,31,32)/b23-16-

InChI Key

SXRSOLVBQKGGTI-KQWNVCNZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Preparation of 3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole fragment is synthesized via cyclocondensation of 1-phenyl-3-(prop-2-yn-1-yl)hydrazine with 2-methyl-4-propoxyphenylacetone. Phenylhydrazine derivatives react with β-diketones or α,β-unsaturated ketones under acidic conditions to form pyrazole rings.

Procedure :

  • Reactants : 2-Methyl-4-propoxyphenylacetone (1.0 equiv), 1-phenylhydrazine (1.1 equiv), acetic acid (catalyst).

  • Conditions : Reflux in ethanol (80°C, 6–8 hours).

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

  • Yield : 68–72%.

The resulting pyrazole is formylated at the 4-position using POCl₃ in DMF (Vilsmeier-Haack reaction) to yield the aldehyde intermediate.

Thiazolidinone Core Formation

Cyclization of 4-Aminobutyric Acid with Carbon Disulfide

The thiazolidinone ring is constructed via [2+3]-cyclization of 4-aminobutyric acid with carbon disulfide and an aldehyde.

Procedure :

  • Reactants : 4-Aminobutyric acid (1.0 equiv), carbon disulfide (1.2 equiv), chloroacetone (1.1 equiv).

  • Conditions : Stir in ethanol with KOH (2.0 equiv) at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Workup : Acidification with HCl, filtration, recrystallization from ethanol.

  • Yield : 75–80%.

Thionation with Lawesson’s Reagent

The 2-thioxo group is introduced by treating the oxo-thiazolidinone with Lawesson’s reagent.

Procedure :

  • Reactants : Oxo-thiazolidinone (1.0 equiv), Lawesson’s reagent (0.55 equiv).

  • Conditions : Reflux in toluene (110°C, 3 hours).

  • Workup : Evaporation under reduced pressure, purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).

  • Yield : 85–90%.

Knoevenagel Condensation for Methylidene Bridge Formation

The pyrazole-4-carbaldehyde and 2-thioxo-thiazolidinone undergo Knoevenagel condensation to form the (5Z)-configured methylidene bridge.

Procedure :

  • Reactants : Pyrazole-4-carbaldehyde (1.0 equiv), 3-(4-carboxybutyl)-2-thioxo-4-thiazolidinone (1.0 equiv), piperidine (catalyst).

  • Conditions : Reflux in anhydrous ethanol (78°C, 8–10 hours) under nitrogen.

  • Stereochemical Control : Z-selectivity is achieved by using a polar aprotic solvent (DMF) and low temperature (0–5°C) during workup.

  • Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

  • Yield : 60–65%.

Purification and Isomer Isolation

Chromatographic Separation

The crude product is purified via flash chromatography (SiO₂, gradient elution with hexane:ethyl acetate:acetic acid = 70:28:2) to remove E-isomer impurities.

Recrystallization

Final recrystallization from a mixture of toluene and ethanol (3:1) yields the Z-isomer as pale-yellow crystals.

Purity Data :

ParameterValue
HPLC Purity≥98.5%
Melting Point182–184°C
Optical Rotation[α]D25[α]_D^{25} = +12.4° (c = 1, MeOH)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 12.1 (s, 1H, COOH), 8.32 (s, 1H, pyrazole-H), 7.6–7.2 (m, 9H, aromatic), 6.8 (d, J = 16 Hz, 1H, CH=), 4.1 (t, 2H, OCH₂), 3.4 (m, 4H, thiazolidinone-CH₂), 2.3 (s, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the methylidene bridge (C5=C6 bond angle: 122.5°, torsion angle: 178.3°).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for critical steps:

StepMethodYield (%)Purity (%)Citation
Pyrazole synthesisVilsmeier-Haack68–7295
ThiazolidinoneLawesson’s reagent85–9097
KnoevenagelPiperidine-catalyzed60–6598.5

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its heterocyclic structure and functional groups:

Hydrolysis

The thiazolidinone ring may hydrolyze under acidic or alkaline conditions, breaking the 2-thioxo group to form thiols or disulfides.

Oxidation

The sulfur atoms (thioxo group) are susceptible to oxidation, potentially converting to sulfonic acids or sulfoxides.

Nucleophilic Substitution

The propoxy group (–OCH₂CH₂CH₃) on the phenyl ring may undergo substitution reactions (e.g., with amines or hydroxide ions).

Amidation

The butanoic acid terminus can react with amines to form amides or with alcohols to form esters.

Reaction Conditions and Reagents

Reaction TypeConditions/ReagentsExpected Outcome
HydrolysisHCl/EtOH, refluxRing opening, thiol formation
OxidationH₂O₂, H₂O, pH 7–8Conversion to sulfonic acid derivatives
Nucleophilic SubstitutionNaOH, EtOH, 60°CSubstitution of propoxy group
AmidationSOCl₂, DMF, then amineAmide bond formation

Structural Comparisons

FeatureThis CompoundRelated Analogs
Pyrazole substituent3-(2-methyl-4-propoxyphenyl)3-(3-methyl-4-propoxyphenyl)
Thiazolidinone group4-oxo-2-thioxoVariants with different substituents
Side chainButanoic acidPentyl or other alkyl chains

The propoxy group enhances lipophilicity, potentially improving membrane permeability compared to analogs with shorter alkyl chains .

Research Findings

  • Biological activity : The thiazolidinone core and pyrazole substituents contribute to antimicrobial and anticancer properties, likely via enzyme inhibition.

  • Reactivity : The methylidene linkage (C=CH) between the thiazolidinone and pyrazole moieties may participate in cycloaddition or conjugate reactions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating diseases characterized by inflammation.
  • Anticancer Activity : Research indicates that this compound could interact with specific molecular targets involved in cancer progression, potentially leading to the development of new anticancer agents.

Biological Applications

The unique structural features allow for its use as:

  • Biochemical Probes : The compound can serve as a tool for probing biological systems, helping researchers understand enzyme mechanisms or receptor interactions.

Chemical Synthesis

In synthetic chemistry, 4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid acts as:

  • Building Block for Complex Molecules : Its unique functional groups enable it to be used in the synthesis of more complex organic molecules, facilitating advancements in organic synthesis techniques.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro .
  • Cancer Research : Research conducted on cell lines indicated that this compound inhibited cell proliferation in certain cancer types, suggesting its potential as a lead compound for drug development .
  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity of the compound, highlighting its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally analogous thiazolidinone derivatives, emphasizing substituent variations and biological implications:

Compound Name / ID Pyrazole Substituents Thiazolidinone Modifications Biological Activity Key Reference(s)
Target Compound: 4-[(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-...] 2-Methyl-4-propoxyphenyl, phenyl Butanoic acid chain Inferred anti-inflammatory/antimicrobial (structural analogy)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindole 3-Hydroxyphenyl, no carboxylic acid Antibacterial, antifungal lead
2-[(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-...]acetic acid 4-Ethoxy-2-methylphenyl, phenyl Acetic acid chain Not explicitly stated; similar synthesis
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-...]butanoic acid 4-Ethylsulfanylphenyl, phenyl Butanoic acid chain Potential enhanced lipophilicity
(Z)-3-(5-Methoxy-1H-indol-3-yl)methylene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) 5-Methoxyindole Benzoic acid chain Antimicrobial activity (IC₅₀: 2–8 µg/mL)
4-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-...)butanoic acid 4-Butoxy-3-methylphenyl, phenyl Butanoic acid chain Structural analog with longer alkoxy

Key Observations:

Substituent Effects on Bioactivity: Indole-based derivatives (e.g., 5b, 5h) exhibit pronounced antimicrobial activity, attributed to the indole ring’s ability to intercalate into microbial membranes . Alkoxy chain length (propoxy vs. butoxy) influences lipophilicity and bioavailability. The target compound’s propoxy group balances solubility and membrane penetration, whereas butoxy analogs (e.g., ) may have prolonged half-lives due to increased hydrophobicity.

Stereochemistry and Planarity :

  • The Z configuration of the methylidene group is conserved across active analogs (), ensuring optimal orientation for target binding.

Electronic Effects: Electron-withdrawing groups (e.g., thioxo in thiazolidinone) enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes like bacterial dihydrofolate reductase .

Challenges and Opportunities

  • Contradictions: While indole derivatives excel in antimicrobial assays, their toxicity profiles are less favorable than pyrazole-thiazolidinones .
  • Unanswered Questions : The target compound’s specific biological targets remain uncharacterized. Molecular docking studies using tools like AutoDock or MOE could elucidate binding modes .
  • Design Recommendations: Introducing hybrid structures (e.g., indole-pyrazole-thiazolidinones) may synergize antimicrobial and anti-inflammatory effects.

Biological Activity

The compound 4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2}, with a molar mass of 479.61 g/mol. The compound features a thiazolidinone core structure that is substituted with a pyrazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2}
Molar Mass479.61 g/mol
Density1.26 g/cm³ (predicted)
Boiling Point643.2 °C (predicted)
pKa-2.02 (predicted)

Antimicrobial Activity

Recent studies have indicated that compounds similar to thiazolidinones exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the propoxy group in the structure may enhance its lipophilicity, improving membrane permeability and efficacy against microbial targets.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various research studies. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6 significantly . Such inhibitory effects were observed at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone.

Anticancer Properties

Thiazolidinone derivatives have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For example, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines.

The biological activity of 4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is primarily attributed to its interaction with specific molecular targets within cells. These targets may include enzymes involved in inflammatory processes or receptors that mediate cellular responses to stress and damage.

Case Studies

  • Anti-inflammatory Study : A study involving the synthesis of pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests a strong potential for developing new anti-inflammatory agents based on this compound.
  • Antimicrobial Efficacy : Research on similar thiazolidinone compounds showed promising results against multiple bacterial strains, highlighting their potential as broad-spectrum antimicrobials .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiazolidinone-pyrazole hybrids like this compound?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a pyrazole aldehyde (e.g., 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) and a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine derivatives). Key steps include:

  • Refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with catalytic sodium acetate to promote imine formation .
  • Purification via recrystallization using DMF-ethanol mixtures to isolate the Z-isomer, confirmed by 1H^1H-NMR coupling constants .
    • Data Reference : Yields typically range from 48–83% for analogous thiazolidinone derivatives, with melting points between 90–154°C .

Q. How should researchers validate the stereochemical configuration (Z/E) of the methylidene group in this compound?

  • Methodological Answer :

  • Use 1H^1H-NMR to observe coupling constants (JJ) between the methylidene proton and adjacent groups. For Z-isomers, JJ-values are typically <10 Hz due to restricted rotation .
  • Confirm via NOESY spectroscopy to detect spatial proximity between the pyrazole aryl group and the thiazolidinone sulfur atom .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for thiazolidinone derivatives with similar substituents?

  • Methodological Answer :

  • Perform SAR analysis by systematically varying substituents (e.g., propoxyphenyl vs. methoxyphenyl) and correlating with activity. For example:
  • Replace the 4-propoxy group with electron-withdrawing groups (e.g., nitro) to assess antimicrobial activity shifts .
  • Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or PPARγ) to identify critical pharmacophores .
  • Use molecular docking to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase) and validate via site-directed mutagenesis .

Q. How can researchers optimize the compound’s solubility without compromising its thiazolidinone core bioactivity?

  • Methodological Answer :

  • Introduce hydrophilic groups (e.g., carboxylic acid or amino) at the butanoic acid chain while preserving the 4-oxo-2-thioxo motif. For example:
  • Synthesize ester prodrugs (e.g., ethyl esters) to enhance membrane permeability, followed by in vitro hydrolysis studies .
  • Use logP calculations (via HPLC) and Hansen solubility parameters to select co-solvents (e.g., PEG-400) for formulation .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

  • Methodological Answer :

  • Employ LC-MS/MS with CID fragmentation to identify oxidative metabolites (e.g., sulfoxide formation at the thioxo group) .
  • Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to monitor degradation kinetics .

Key Challenges in Research

  • Stereochemical Purity : Ensure Z-isomer predominance via reaction optimization (e.g., solvent polarity, temperature) .
  • Bioactivity Variability : Address contradictory antimicrobial data by standardizing assay protocols (e.g., broth microdilution vs. disc diffusion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.